molecular formula C13H16ClN3O3 B6535776 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole hydrochloride CAS No. 2034352-42-4

5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B6535776
CAS No.: 2034352-42-4
M. Wt: 297.74 g/mol
InChI Key: FLGDVRNMZLHBAA-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidin-3-yl group and a (4-methoxyphenoxy)methyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. The 4-methoxyphenoxy group contributes to its electronic and steric profile, which may influence receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3.ClH/c1-17-10-2-4-11(5-3-10)18-8-12-15-13(19-16-12)9-6-14-7-9;/h2-5,9,14H,6-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGDVRNMZLHBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)C3CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of 1,2,4-oxadiazoles. This class of compounds has gained significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The current article aims to elucidate the biological activity of this specific compound based on existing research findings.

  • Molecular Formula : C13H16ClN3O3
  • Molecular Weight : 297.74 g/mol
  • IUPAC Name : 5-(azetidin-3-yl)-3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole; hydrochloride

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. For example:

  • A study highlighted that oxadiazole derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Another investigation demonstrated that the presence of specific functional groups in oxadiazoles enhances their bactericidal effects .

Table 1: Antimicrobial Activity of Related Oxadiazole Compounds

Compound TypeTarget BacteriaActivity Level
1,3,4-Oxadiazole DerivativesMRSAHigh
1,3,4-OxadiazolesE. coli, P. aeruginosaModerate to High
Novel OxadiazolesCandida spp.Moderate

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines:

  • The cytotoxic effects of various oxadiazole derivatives were assessed over different incubation periods (24h and 48h). Some compounds demonstrated significant toxicity at higher concentrations while others increased cell viability .

Table 2: Cytotoxic Effects of Oxadiazole Derivatives on L929 Cells

Compound IDConcentration (µM)Viability (%) after 24hViability (%) after 48h
Compound A1007570
Compound B2006055
Compound C50>100>100

The mechanism underlying the biological activity of oxadiazole derivatives is believed to be associated with their ability to interact with bacterial cell membranes and inhibit key metabolic pathways. For instance:

  • The oxadiazole ring's structure plays a vital role in disrupting biofilm formation and influencing gene transcription related to bacterial virulence .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of oxadiazole derivatives:

  • Study by Dhumal et al. (2016) : This research focused on synthesizing novel oxadiazoles and evaluating their antitubercular activity. The most active compounds inhibited Mycobacterium bovis effectively .
  • Research by Desai et al. (2016) : This study explored the antibacterial effects of pyridine-based oxadiazoles against various strains, showing promising results compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of azetidinyl-1,2,4-oxadiazoles.

5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole Hydrochloride

  • Structure: Replaces the (4-methoxyphenoxy)methyl group with a smaller 2-methoxyethyl chain.
  • Molecular Formula : C₈H₁₄ClN₃O₂.
  • Molar Mass : 219.67 g/mol.
  • Key Differences: Reduced steric hindrance due to the linear 2-methoxyethyl substituent. Lower lipophilicity (logP ~1.2) compared to the aromatic phenoxy analog. Enhanced aqueous solubility, making it more suitable for intravenous formulations .

5-(Azetidin-3-yl)-3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole Hydrochloride

  • Structure : Substitutes the 4-methoxy group with a 4-chloro substituent.
  • Molecular Formula : C₁₂H₁₃Cl₂N₃O₂.
  • Molar Mass : ~326.22 g/mol (estimated based on analogs ).
  • Higher lipophilicity (logP ~2.8) may enhance blood-brain barrier penetration but reduce solubility. Demonstrated improved metabolic stability in preliminary in vitro studies .

5-(Azetidin-3-yl)-3-(4-bromobenzyl)-1,2,4-oxadiazole Hydrochloride

  • Structure: Features a bromobenzyl group instead of the phenoxymethyl substituent.
  • Molecular Formula : C₁₂H₁₃BrClN₃O.
  • Molar Mass : ~343.6 g/mol.
  • Higher molecular weight and lipophilicity (logP ~3.1) may limit aqueous solubility but improve membrane permeability. Used in radiopharmaceutical research due to bromine’s isotope applications .

5-(Azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole Trifluoroacetic Acid Salt

  • Structure: Substitutes the phenoxymethyl group with an isopropyl chain and uses trifluoroacetic acid (TFA) as the counterion.
  • Molecular Formula : C₁₀H₁₄F₃N₃O₃.
  • Molar Mass : 281.23 g/mol.
  • Key Differences :
    • The isopropyl group reduces polarity, lowering solubility in polar solvents.
    • TFA counterion increases acidity (pH ~2–3 in solution), which may influence stability in biological matrices.
    • Explored in fragment-based drug discovery due to its compact structure .

Research and Development Implications

  • Target Compound: The 4-methoxyphenoxy group offers a unique balance of electronic and steric properties, making it a candidate for antimicrobial agents where solubility and target affinity are critical.
  • Halogenated Analogs : Preferred in CNS drug discovery due to increased lipophilicity but require formulation optimization for solubility .
  • Smaller Substituents (e.g., 2-methoxyethyl) : Ideal for parenteral formulations but may lack target specificity .

Preparation Methods

Amidoxime Formation

The synthesis begins with the preparation of azetidine-3-amidoxime (1 ), achieved by treating azetidine-3-carbonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 12 hours. This step proceeds via nucleophilic addition of hydroxylamine to the nitrile group, yielding 1 in 85–90% yield (Table 1).

Table 1: Reaction Conditions for Amidoxime Formation

Starting MaterialReagentsTemperatureTimeYield
Azetidine-3-carbonitrileNH₂OH·HCl, EtOH/H₂O60°C12 h88%

Acylation with (4-Methoxyphenoxy)acetic Acid

The amidoxime 1 is acylated with (4-methoxyphenoxy)acetyl chloride (2 ) in dichloromethane (DCM) using triethylamine (TEA) as a base. This step forms the O-acylamidoxime intermediate (3 ), isolated in 75% yield after column chromatography.

Table 2: Acylation Reaction Parameters

AmidoximeAcylating AgentSolventBaseYield
1 (4-Methoxyphenoxy)acetyl chlorideDCMTEA75%

Cyclodehydration to 1,2,4-Oxadiazole

Cyclization of 3 is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature for 6 hours, yielding 5-(azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole (4 ) in 82% yield. Alternative bases like KOH in dimethyl sulfoxide (DMSO) also facilitate cyclization but require longer reaction times (24 hours).

Table 3: Cyclization Conditions and Outcomes

IntermediateBaseSolventTimeYield
3 TBAFTHF6 h82%
3 KOHDMSO24 h78%

Functionalization and Salt Formation

Hydrochloride Salt Preparation

The free base 4 is treated with hydrogen chloride (HCl) gas in anhydrous diethyl ether to form the hydrochloride salt. The product precipitates as a white solid, isolated in 95% yield after filtration and drying.

Table 4: Salt Formation Parameters

Free BaseAcidSolventYield
4 HCl (g)Et₂O95%

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH⁺), 7.05 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.62 (s, 2H, OCH₂), 3.95–3.89 (m, 1H, azetidine-CH), 3.77 (s, 3H, OCH₃), 3.45–3.38 (m, 4H, azetidine-CH₂).

  • ESI-MS : m/z 319.1 [M+H]⁺ (calculated for C₁₅H₁₈N₃O₃⁺: 319.13).

Alternative Synthetic Routes

Oxidative Cyclization

A hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), enables oxidative cyclization of amidoximes with aldehydes at room temperature. However, this method is less applicable here due to the lack of an aldehyde moiety in the target molecule.

Challenges and Optimization

Regioselectivity

The 1,2,4-oxadiazole ring formation is highly regioselective under basic conditions, favoring the 3,5-disubstituted isomer due to electronic and steric effects.

Azetidine Stability

The azetidine ring’s strain necessitates mild reaction conditions to prevent ring-opening. TBAF-mediated cyclization at room temperature minimizes decomposition.

Yield Improvement

Replacing TBAF with tetrabutylammonium hydroxide (TBAH) increases cyclization yields to 88% but requires stringent moisture control .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Azetidin-3-yl)-3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazole hydrochloride, and what reaction conditions optimize yield?

  • Answer : The synthesis involves a multi-step process starting with the formation of the oxadiazole ring. A validated route includes:

Amidoxime formation : React 3-(4-methoxyphenoxy)propanenitrile with hydroxylamine hydrochloride (1:1.5 molar ratio) in ethanol under reflux (70°C, 6 hours) .

Cyclization : Treat the amidoxime intermediate with ethyl chloroformate in DMF at 60°C for 12 hours to form the oxadiazole core .

Salt formation : Add concentrated HCl in anhydrous diethyl ether to precipitate the hydrochloride salt (yield: 70–75%).

  • Optimization : Anhydrous conditions during cyclization and a 1:1.2 molar ratio (amidoxime:activator) improve yield. Microwave-assisted synthesis (100W, 80°C, 45 minutes) reduces reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Answer :

  • NMR :
  • 1H NMR (DMSO-d6): Azetidine protons (δ 3.5–4.5 ppm, multiplet), 4-methoxyphenoxy OCH3 (δ 3.8 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, doublet) .
  • 13C NMR : Oxadiazole C=N (δ 165–170 ppm), azetidine carbons (δ 45–55 ppm) .
  • IR : C=N stretch (~1600 cm⁻¹) and N-H stretch (~2500 cm⁻¹) confirm oxadiazole and hydrochloride salt .
  • HPLC : C18 column with acetonitrile/water (70:30) gradient; retention time ~8.2 minutes (purity ≥95%) .

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

  • Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood to avoid inhalation of fine particles.
  • Storage : Airtight containers with desiccant at 4°C to prevent hygroscopic degradation .
  • Spill management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the bioactivity of this oxadiazole derivative against specific enzyme targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, PDB: 1M17). The oxadiazole ring forms hydrogen bonds with Met793 and π-π stacking with Phe723 .
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to determine electrostatic potential maps for binding affinity predictions .
  • MD simulations : Run 100 ns simulations (AMBER) to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .

Q. What strategies resolve contradictions in reported biological activity data across different in vitro models?

  • Answer :

  • Standardization : Use identical cell lines (e.g., HEK293) and serum-free media to minimize variability .
  • Orthogonal assays : Cross-validate ATP-based viability with Annexin V/PI flow cytometry for apoptosis .
  • Meta-analysis : Compare dose-response curves (EC50) across studies using GraphPad Prism; outliers may indicate assay-specific artifacts .

Q. Which green chemistry principles can be applied to improve the sustainability of its synthesis?

  • Answer :

  • Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent .
  • Catalysis : Use immobilized lipases for amidoxime formation (37°C, pH 7.0) to reduce waste .
  • Energy efficiency : Microwave-assisted cyclization cuts reaction time by 75% and energy use by 50% .

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